8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
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Overview
Description
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core with tert-butyl and methyl substituents. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the diazaspirodecane core.
Introduction of tert-butyl and methyl groups: This step involves the alkylation of the spirocyclic core to introduce the tert-butyl and methyl substituents.
Formation of dicarboxylate groups: This step involves the esterification of the spirocyclic core to introduce the dicarboxylate groups.
the synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate has several scientific research applications, including:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a scaffold for drug development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use in research and development .
Comparison with Similar Compounds
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic core but differs in the number and position of substituents.
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound includes an oxo group, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
8-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-7-5-15(6-8-17)10-16-9-11(15)12(18)20-4/h11,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUDZVYUDATJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137581-34-9 |
Source
|
Record name | 8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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